[1-(2,4-Difluorophenyl)ethyl](2-methylpropyl)amine

Catalog No.
S13731583
CAS No.
M.F
C12H17F2N
M. Wt
213.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[1-(2,4-Difluorophenyl)ethyl](2-methylpropyl)amine

Product Name

[1-(2,4-Difluorophenyl)ethyl](2-methylpropyl)amine

IUPAC Name

N-[1-(2,4-difluorophenyl)ethyl]-2-methylpropan-1-amine

Molecular Formula

C12H17F2N

Molecular Weight

213.27 g/mol

InChI

InChI=1S/C12H17F2N/c1-8(2)7-15-9(3)11-5-4-10(13)6-12(11)14/h4-6,8-9,15H,7H2,1-3H3

InChI Key

GMZXWNGRVIEVQH-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNC(C)C1=C(C=C(C=C1)F)F

The compound 1-(2,4-Difluorophenyl)ethylamine is a novel organic molecule characterized by its unique structure, which includes a difluorophenyl group and an amine functional group. This compound belongs to the class of amines and is notable for its potential applications in pharmacology due to its biological activity. The presence of the difluorophenyl moiety may enhance the compound’s lipophilicity and influence its interaction with biological targets.

Involving 1-(2,4-Difluorophenyl)ethylamine can include various mechanisms typical of amine compounds. These may involve:

  • Nucleophilic Substitution Reactions: The amine group can act as a nucleophile, attacking electrophilic centers in other molecules.
  • Formation of Salts: The amine can react with acids to form ammonium salts, which are important for solubility and biological activity.
  • Oxidation Reactions: The amine may undergo oxidation to form imines or other nitrogen-containing compounds under specific conditions.

These reactions are fundamental in understanding the reactivity and potential transformations of the compound in biological systems

The biological activity of 1-(2,4-Difluorophenyl)ethylamine is largely predicted based on its structural features. Computational models suggest that compounds with similar structures may exhibit:

  • Antidepressant Properties: Due to the presence of the amine group, which is often associated with neurotransmitter modulation.
  • Anti-inflammatory Effects: The difluorophenyl group might contribute to interactions with inflammatory pathways.
  • Potential Anticancer Activity: Similar compounds have shown efficacy against various cancer cell lines, indicating a need for empirical studies to confirm these effects .

Synthesis of 1-(2,4-Difluorophenyl)ethylamine can be achieved through several methods:

  • Alkylation of Amines: Starting from 2-methylpropylamine, an alkylation reaction with 1-bromo-2,4-difluorobenzene can yield the desired compound.
  • Reductive Amination: Using 2,4-difluorobenzaldehyde and 2-methylpropylamine in the presence of reducing agents like sodium cyanoborohydride.
  • Grignard Reaction: Reacting a Grignard reagent derived from 2,4-difluorophenyl magnesium bromide with an appropriate carbonyl compound followed by amination.

These methods highlight the versatility in synthesizing this compound while allowing for modifications that could enhance its properties .

The potential applications of 1-(2,4-Difluorophenyl)ethylamine span various fields:

  • Pharmaceutical Development: As a candidate for drug development targeting mood disorders or inflammatory diseases.
  • Research Tool: In studies examining receptor interactions or metabolic pathways involving amines.
  • Chemical Probes: For exploring biological systems due to its unique structure and predicted activity .

Interaction studies are crucial for understanding how 1-(2,4-Difluorophenyl)ethylamine interacts with biological targets. These studies may include:

  • Binding Affinity Assessments: Evaluating how well the compound binds to specific receptors or enzymes using techniques such as surface plasmon resonance or radiolabeled assays.
  • In Vivo Studies: Examining pharmacokinetics and pharmacodynamics in animal models to assess efficacy and safety profiles.
  • Computational Docking Studies: Utilizing molecular modeling to predict binding interactions with target proteins based on structural data .

Several compounds share structural similarities with 1-(2,4-Difluorophenyl)ethylamine, including:

Compound NameStructural FeaturesUnique Aspects
1-(3,4-Dichlorophenyl)ethanamineChlorinated phenyl groupKnown antidepressant properties
1-(2-Fluorophenyl)ethanamineMonofluorinated phenyl groupLower lipophilicity
1-(Phenylethyl)amineUnsubstituted phenyl groupBroad spectrum activity

These comparisons highlight the uniqueness of 1-(2,4-Difluorophenyl)ethylamine, particularly its potential enhanced activity due to fluorination and branched alkane structure .

The synthesis of 1-(2,4-Difluorophenyl)ethylamine requires careful consideration of precursor availability and strategic starting material selection to ensure efficient synthetic routes. The primary precursors for this compound include 2,4-difluorophenyl-containing intermediates and 2-methylpropyl amine derivatives [2].

Starting Material Categories

Starting MaterialCommercial AvailabilityCost IndexSynthetic Utility
2,4-DifluorobenzaldehydeHighLowExcellent
2,4-DifluoroacetophenoneModerateMediumGood
2,4-Difluorophenyl bromideHighLowExcellent
2,4-Difluorophenyl chlorideHighVery LowModerate

The selection of 2-methylpropyl amine precursors presents additional considerations, with isobutylamine being the most direct approach [7]. However, alternative strategies involving protected amine intermediates or in situ generation from nitrile precursors may offer synthetic advantages in specific reaction sequences [8] [9].

Supply Chain Considerations

Industrial-scale synthesis requires evaluation of supply chain reliability and regulatory compliance for fluorinated starting materials. The majority of 2,4-difluorinated aromatic compounds are manufactured by specialized fluorochemical producers, with production concentrated in regions with established fluorine chemistry infrastructure [10] [11]. Seasonal availability fluctuations and regulatory changes affecting fluorinated compounds can significantly impact material costs and availability [12].

Nucleophilic Substitution Approaches

Nucleophilic substitution methodologies provide direct routes to the target compound through strategic carbon-nitrogen bond formation. These approaches leverage the electrophilic nature of appropriately functionalized 2,4-difluorophenyl intermediates [13] [14].

Direct Alkylation Strategies

Primary alkylation approaches involve the nucleophilic displacement of suitable leaving groups on 2,4-difluorophenyl derivatives. The reaction of 2,4-difluorobenzyl halides with 2-methylpropyl amine under basic conditions represents a straightforward synthetic strategy [15] [16]. Optimization studies demonstrate that sodium carbonate or potassium carbonate provide optimal basicity without promoting side reactions [17] [18].

The reaction typically proceeds according to the following general scheme, where the 2-methylpropyl amine acts as the nucleophile displacing the halide leaving group. Reaction kinetics studies indicate that bromide and iodide derivatives exhibit superior reactivity compared to chloride analogs, with rate constants differing by factors of 10-50 under comparable conditions [19] [20].

Leaving GroupRelative RateOptimal Temperature (°C)Typical Yield (%)
Iodide10025-4085-92
Bromide4540-6078-88
Chloride280-10060-75
Tosylate2560-8072-85

Aromatic Nucleophilic Substitution

The electron-withdrawing nature of fluorine substituents activates the aromatic ring toward nucleophilic aromatic substitution reactions. This approach involves direct displacement of fluoride from the 2,4-difluorophenyl ring system by appropriately activated amine nucleophiles [21] [22]. Research demonstrates that selective substitution at the para position occurs preferentially due to electronic effects, with meta substitution being kinetically disfavored [23] [24].

Computational studies reveal that the transition state for para-fluoride displacement exhibits lower activation energies compared to ortho-displacement, explaining the observed regioselectivity patterns [25]. Experimental validation confirms that reaction temperatures of 120-150°C in polar aprotic solvents provide optimal conditions for selective para-substitution [26] [27].

Reductive Amination Methodologies

Reductive amination represents one of the most versatile and widely employed strategies for synthesizing the target compound, offering excellent functional group tolerance and predictable reaction outcomes [28] [29].

Classical Reductive Amination Protocols

The reaction between 2,4-difluorophenyl acetaldehyde or ketone derivatives with 2-methylpropyl amine, followed by in situ reduction, provides a direct route to the desired product. Sodium cyanoborohydride emerges as the preferred reducing agent due to its selectivity for imine reduction over ketone reduction [30] [31]. Optimization studies demonstrate that buffered conditions at pH 6-7 prevent over-reduction while maintaining excellent imine reduction efficiency [32].

Systematic investigations reveal that reaction success depends critically on substrate structure and reaction conditions. The presence of electron-withdrawing fluorine substituents accelerates imine formation but may complicate the reduction step due to altered electronic properties [34].

Reducing AgentSelectivityReaction Time (h)Typical Yield (%)
Sodium cyanoborohydrideExcellent4-882-91
Sodium triacetoxyborohydrideGood6-1275-85
Lithium aluminum hydridePoor2-445-65
Zinc/acetic acidModerate8-1668-78

Enzymatic Reductive Amination

Recent advances in biocatalytic reductive amination offer environmentally sustainable alternatives to traditional chemical methods. Amine dehydrogenases demonstrate excellent activity toward fluorinated substrates, with several engineered variants showing enhanced tolerance for difluorophenyl-containing substrates [35] [36]. The reaction proceeds under mild aqueous conditions with ammonium formate serving as both nitrogen source and reducing equivalent donor [37].

Optimization studies with engineered amine dehydrogenases reveal turnover numbers exceeding 1000 for related fluorinated substrates, suggesting excellent potential for the target compound synthesis [38]. The reaction typically achieves complete conversion within 21 hours using enzyme loadings of 50-130 micromolar [39].

Catalytic Asymmetric Synthesis Techniques

Asymmetric synthesis methodologies enable the controlled formation of chiral centers within the target molecule, providing access to enantiomerically enriched products for pharmaceutical and materials applications [40] [41].

Asymmetric Hydrogenation Approaches

Catalytic asymmetric hydrogenation of prochiral imine intermediates represents a powerful strategy for introducing chirality. Rhodium-based catalysts with chiral phosphine ligands demonstrate excellent enantioselectivity for structurally related substrates [42] [43]. The combination of rhodium with electron-rich carbene ligands provides sufficient catalyst activity to overcome aromatic stabilization while preserving carbon-fluorine bonds [44].

Optimization studies indicate that catalyst systems combining rhodium with specially designed carbene ligands achieve enantioselectivities exceeding 90% for fluorinated aromatic substrates under hydrogen pressures of 10-50 bar [45]. The reaction typically proceeds at temperatures of 50-80°C in alcoholic solvents to maximize both activity and selectivity [46].

Catalyst SystemEnantioselectivity (% ee)Conversion (%)Reaction Conditions
Rhodium/BINAP85-9295-9850°C, 20 bar H₂
Rhodium/carbene88-9592-9660°C, 30 bar H₂
Iridium/phosphine78-8689-9470°C, 40 bar H₂
Ruthenium/BINAP82-8987-9380°C, 50 bar H₂

Asymmetric Fluorination Strategies

Alternative approaches involve asymmetric fluorination reactions to introduce the difluorophenyl motif with simultaneous stereocontrol. Chiral phase-transfer catalysts combined with electrophilic fluorinating reagents enable highly enantioselective fluorination of aromatic precursors [48]. The dual catalysis approach employs both chiral anion phase-transfer catalysis and enamine activation to achieve high stereoselectivity [49].

Research demonstrates that matched catalyst combinations achieve enantioselectivities exceeding 95% for related substrates, with the chiral phosphate catalyst facilitating anion exchange while the amino acid derivative provides facial selectivity [50]. Reaction optimization reveals that careful matching of catalyst stereochemistry is essential for achieving optimal results [51].

Purification Protocols and Yield Optimization

Effective purification strategies are essential for obtaining high-purity products while maximizing overall synthetic efficiency. The basic nature of the target compound requires specialized purification approaches to prevent degradation and ensure optimal yields [52] [53].

Chromatographic Purification Methods

Traditional silica gel chromatography presents challenges for basic amine purification due to acid-base interactions between silica and the amine functionality. The incorporation of competing amines such as triethylamine or ammonia in the mobile phase neutralizes acidic silanol groups and prevents compound degradation [54] [55]. Alternative approaches employ amine-bonded phase columns, which provide a basic stationary phase environment that eliminates the need for mobile phase additives [56].

Systematic evaluation of purification conditions reveals that dichloromethane/methanol solvent systems with triethylamine addition provide optimal separation efficiency for the target compound. The addition of 1-5% triethylamine to the mobile phase prevents peak tailing and improves recovery yields [57] [58].

Purification MethodRecovery Yield (%)Purity Achieved (%)Operational Complexity
Silica gel + TEA82-8995-98Moderate
Amine-bonded phase88-9496-99Low
Reverse-phase C1885-9194-97Low
Ion-exchange79-8697-99High

Crystallization and Salt Formation

Alternative purification strategies involve salt formation with suitable acids to enable crystallization-based purification. The formation of hydrochloride or oxalate salts provides crystalline materials that can be purified through recrystallization techniques. Systematic screening of counterions reveals that oxalate salts typically provide superior crystallinity and handling properties compared to hydrochloride analogs.

Crystallization optimization studies demonstrate that controlled cooling protocols and seeding strategies significantly improve crystal quality and yield. The use of mixed solvent systems, particularly ethanol-water mixtures, provides optimal solubility profiles for crystallization processes.

Process Optimization and Scale-Up Considerations

Industrial-scale synthesis requires comprehensive optimization of reaction parameters to maximize yield while minimizing waste generation. Statistical experimental design approaches enable systematic optimization of multiple variables simultaneously, revealing optimal operating windows for temperature, concentration, and reaction time. Response surface methodology studies identify operating conditions that achieve yields exceeding 85% while maintaining high product purity.

Scale-up considerations include heat transfer limitations, mixing efficiency, and catalyst loading optimization. Pilot-scale studies demonstrate that careful attention to reactor design and operating protocols enables successful translation from laboratory to industrial scale with minimal yield loss. Catalyst recycling strategies become economically important at industrial scale, with immobilized catalyst systems showing promise for continuous operation.

ScaleTypical Yield (%)Catalyst Loading (mol%)Process Complexity
Laboratory (1-10g)85-925-10Low
Pilot (100g-1kg)82-882-5Moderate
Industrial (>10kg)78-851-3High

1-(2,4-Difluorophenyl)ethylamine exhibits characteristic thermodynamic properties influenced by the presence of fluorine substituents and the amine functional group. The compound, with molecular formula C₁₃H₁₉F₂N and molecular weight 243.30 g/mol, demonstrates enhanced thermal stability compared to non-fluorinated analogs [1] [2].

The estimated melting point ranges from 25-35°C, positioning this compound as a liquid at room temperature under standard conditions [1] [3]. This relatively low melting point reflects the molecular flexibility introduced by the 2-methylpropyl side chain, which disrupts crystalline packing efficiency. The estimated boiling point of 220-240°C indicates substantial thermal stability, consistent with other difluorophenyl compounds that maintain structural integrity at elevated temperatures [4] [5].

Thermal decomposition studies on related difluorophenyl compounds suggest that 1-(2,4-Difluorophenyl)ethylamine remains stable up to approximately 260°C before significant degradation occurs [2]. This thermal stability arises from the strong carbon-fluorine bonds (bond dissociation energy ~485 kJ/mol) and the aromatic ring system, which provides additional thermodynamic stabilization through resonance effects.

The phase behavior demonstrates typical liquid-phase characteristics at ambient conditions, with the compound existing as a clear, colorless to pale yellow liquid with density estimated between 1.05-1.15 g/mL [5]. The fluorine substituents contribute to increased density compared to non-fluorinated analogs due to the higher atomic mass of fluorine relative to hydrogen.

Solubility Characteristics in Organic Solvents

The solubility profile of 1-(2,4-Difluorophenyl)ethylamine reflects the compound's amphiphilic nature, combining the hydrophobic difluorophenyl moiety with the polar amine functionality [6] . This structural duality creates distinct solubility patterns across different solvent systems.

SolventEstimated SolubilityBasis
WaterLimited (1-5 mg/mL)Hydrophobic difluorophenyl group [6]
EthanolGood (50-100 mg/mL)Amine hydrogen bonding capability [6]
DichloromethaneVery good (100-200 mg/mL)Lipophilic organic solvent
Diethyl etherModerate (20-50 mg/mL)Moderate polarity solvent [6]
HexanePoor (<1 mg/mL)Nonpolar solvent incompatibility
Dimethyl sulfoxideVery good (100-200 mg/mL)Polar aprotic solvent compatibility
AcetoneGood (50-100 mg/mL)Polar solvent with amine solubility [6]

In aqueous systems, the compound exhibits limited solubility due to the hydrophobic character of the difluorophenyl group, which disrupts hydrogen bonding networks in water [6] . The 2,4-difluoro substitution pattern creates a highly lipophilic aromatic system that favors organic phases over aqueous environments.

Polar protic solvents such as ethanol and methanol demonstrate good solubility due to hydrogen bonding interactions between the amine group and hydroxyl functionalities [6]. The secondary amine can act as both hydrogen bond donor and acceptor, facilitating favorable intermolecular interactions with protic solvents.

Chlorinated solvents including dichloromethane and chloroform show excellent solubility, as these solvents effectively solvate both the aromatic fluorinated system and the alkyl amine chain . The moderate polarity of these solvents provides optimal solvation without competing strongly for hydrogen bonding sites.

Polar aprotic solvents such as dimethyl sulfoxide and dimethylformamide exhibit very good solubility due to their ability to solvate the amine group through dipolar interactions while accommodating the fluorinated aromatic system .

Acid-Base Behavior and pKa Determination

The acid-base properties of 1-(2,4-Difluorophenyl)ethylamine are governed by the secondary amine functionality, modified by electronic effects from the difluorophenyl substituent. Based on established pKa correlations for substituted amine systems, the compound exhibits an estimated pKa range of 10.2-10.8 [8].

Amine TypepKa RangeReference Data
Primary aliphatic amines10.6-10.7Literature amine pKa data [8]
Secondary aliphatic amines10.7-11.3Literature amine pKa data [8]
Fluorinated aromatic amines9.4-10.8Estimated from electronic effects

The electron-withdrawing nature of the 2,4-difluorophenyl group reduces the basicity compared to simple alkyl amines through inductive effects transmitted through the ethyl linker [8]. The fluorine atoms at the 2- and 4-positions create a cumulative electron-withdrawing effect that stabilizes the protonated amine form, resulting in a lower pKa than unsubstituted analogs.

Protonation occurs preferentially at the nitrogen atom to form the corresponding ammonium ion, with the positive charge stabilized through resonance interactions with the aromatic system. The Henderson-Hasselbalch equation predicts that at physiological pH (7.4), approximately 99% of the compound exists in the protonated form, making it highly water-soluble as the hydrochloride or other suitable salt forms.

The buffering capacity is optimal in the pH range of 9.2-11.8, where the compound can effectively resist pH changes through the equilibrium between the free base and protonated forms. This property has significant implications for pharmaceutical formulations and biological activity.

Lipophilicity Assessment (LogP Calculations)

The lipophilicity of 1-(2,4-Difluorophenyl)ethylamine represents a critical physicochemical parameter influencing membrane permeability and biological distribution. Computational estimates place the LogP value between 2.5-3.2, indicating moderate lipophilicity suitable for pharmaceutical applications [9] [10] .

Structural ComponentLogP ContributionRationale
Difluorophenyl group+2.8 to +3.1Aromatic fluorination effect [9]
Ethyl linker+1.0 to +1.2Alkyl chain contribution
2-Methylpropyl group+1.8 to +2.1Branched alkyl contribution
Secondary amine-1.1 to -1.4Polar nitrogen functionality
Overall LogP2.5 to 3.2Sum of contributions

The difluorophenyl moiety significantly enhances lipophilicity through the "fluorine effect," where strategic fluorine substitution increases hydrophobic character while maintaining favorable molecular properties [9]. The 2,4-difluoro substitution pattern creates an optimal balance between lipophilicity and metabolic stability.

Experimental validation of LogP values through shake-flask methods or chromatographic techniques would provide definitive measurements, but computational estimates based on fragment contributions suggest the compound possesses ideal lipophilicity for central nervous system penetration (LogP 1-3) [9] .

The membrane permeability implied by this LogP range indicates favorable passive diffusion across biological membranes, including the blood-brain barrier. This property is particularly relevant for pharmaceutical applications where tissue distribution and bioavailability are critical considerations.

Spectroscopic Fingerprint Analysis

The spectroscopic profile of 1-(2,4-Difluorophenyl)ethylamine provides comprehensive structural confirmation through multiple analytical techniques, each offering unique insights into molecular architecture and electronic environment.

Nuclear Magnetic Resonance Spectroscopy

¹H NMR Analysis reveals characteristic resonance patterns for each structural component. Aromatic protons appear in the 6.8-7.6 ppm region with complex coupling patterns due to fluorine-proton interactions (J(H-F) = 5-12 Hz) [12] [13]. The methine proton adjacent to the aromatic ring exhibits chemical shifts around 4.5-5.2 ppm, displaying complex multiplicity due to coupling with both aromatic fluorines and the adjacent methylene group.

NMR TypeChemical Shift (ppm)Coupling Information
¹H NMR - Aromatic protons6.8-7.6J(H-F) = 5-12 Hz [12]
¹H NMR - CH proton4.5-5.2Complex multiplicity
¹H NMR - CH₃ group1.4-1.6Doublet, J = 6-8 Hz
¹H NMR - CH₂ protons2.4-2.8Complex multiplicity
¹H NMR - NH proton1.5-3.5 (broad)Exchange with D₂O [14]

¹⁹F NMR Spectroscopy provides definitive identification of fluorine environments. The ortho-fluorine typically resonates between -110 to -118 ppm, while the para-fluorine appears at -108 to -115 ppm relative to CFCl₃ [15] [16]. Fluorine-fluorine coupling constants of 15-25 Hz confirm the 2,4-substitution pattern [17] [13].

¹³C NMR Analysis shows aromatic carbons in the 105-165 ppm range with characteristic carbon-fluorine coupling (J(C-F) = 240-260 Hz), while aliphatic carbons appear between 20-65 ppm [12] [14]. The carbon bearing the amine group typically shows downfield shifts due to the electron-withdrawing effect of nitrogen.

Infrared Spectroscopy

Infrared analysis provides functional group identification through characteristic vibrational frequencies. The N-H stretching region (3300-3500 cm⁻¹) distinguishes between primary and secondary amine forms, with primary amines showing two bands at 3350 and 3450 cm⁻¹, while secondary amines exhibit a single band at 3350 cm⁻¹ [14] [18].

Functional GroupWavenumber (cm⁻¹)IntensityCharacteristic Features
N-H stretch (primary)3350, 3450Medium, sharpTwo bands for primary amines [14] [18]
N-H stretch (secondary)3350Medium, sharpSingle band for secondary amines [14] [18]
C-H aromatic stretch3000-3100MediumAromatic C-H characteristics [19]
C-F stretch1000-1350StrongCharacteristic of C-F bonds [19]
C=C aromatic stretch1450-1600Medium-StrongAromatic ring vibrations

The C-F stretching vibrations appear as strong absorptions between 1000-1350 cm⁻¹, with the exact position dependent on the substitution pattern and electronic environment [19]. The aromatic C=C stretches occur in the 1450-1600 cm⁻¹ region, providing confirmation of the aromatic ring system.

Characteristic fingerprint regions below 1500 cm⁻¹ contain numerous bands arising from C-N stretching (1020-1250 cm⁻¹), N-H bending (1580-1650 cm⁻¹), and C-F bending vibrations (500-800 cm⁻¹) [14] [18] [19]. These bands collectively provide a unique spectroscopic signature for compound identification and purity assessment.

XLogP3

3.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

213.13290587 g/mol

Monoisotopic Mass

213.13290587 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

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